molecular formula C7H14N2O B6234703 6-(propan-2-yl)piperazin-2-one CAS No. 323581-48-2

6-(propan-2-yl)piperazin-2-one

Cat. No. B6234703
CAS RN: 323581-48-2
M. Wt: 142.2
InChI Key:
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Description

The compound “6-(propan-2-yl)piperazin-2-one” is also known as 6,6-dimethyl-1-(propan-2-yl)piperazin-2-one . It has a molecular weight of 170.25 . It is a powder at room temperature .


Synthesis Analysis

The synthesis of piperazine derivatives, which includes “this compound”, has been a subject of research. Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C9H18N2O/c1-7(2)11-8(12)5-10-6-9(11,3)4/h7,10H,5-6H2,1-4H3 .


Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . The compound is stored at room temperature .

Scientific Research Applications

Potential Antifungal Agents

Compounds similar to “6-(propan-2-yl)piperazin-2-one” have been synthesized as potential antifungal agents. These compounds were created via intramolecular cyclization mediated by polyphosphoric acid (PPA) and are part of a series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines .

Anti-tubercular Activity

A series of novel substituted derivatives related to piperazine compounds have been designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. These studies are part of ongoing research to find potent anti-tubercular agents .

Safety and Hazards

The safety information for “6-(propan-2-yl)piperazin-2-one” indicates that it is classified under GHS05 and GHS07 . The compound is considered dangerous, with hazard statements H302, H315, H318, and H335 . Precautionary measures include avoiding breathing dust, mist, spray, and washing skin thoroughly after handling .

Future Directions

The development of new analogs of bioactive heterocyclic compounds, including piperazine derivatives, is a major challenge in synthetic organic and medicinal chemistry . Future research could focus on the synthesis of novel “6-(propan-2-yl)piperazin-2-one” derivatives and their potential applications in various fields.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-(propan-2-yl)piperazin-2-one involves the reaction of propan-2-ylamine with phosgene followed by cyclization with ethylene diamine.", "Starting Materials": [ "Propan-2-ylamine", "Phosgene", "Ethylene diamine" ], "Reaction": [ "Propan-2-ylamine is reacted with phosgene to form N-(propan-2-yl)carbamoyl chloride.", "N-(propan-2-yl)carbamoyl chloride is then reacted with ethylene diamine to form 6-(propan-2-yl)piperazin-2-one through cyclization.", "The product is then purified through recrystallization." ] }

CAS RN

323581-48-2

Molecular Formula

C7H14N2O

Molecular Weight

142.2

Purity

95

Origin of Product

United States

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